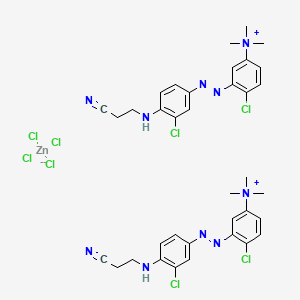
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
科学研究应用
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium chloride
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium bromide
Uniqueness
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is unique due to its tetrachlorozincate anion, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
93776-72-8 |
|---|---|
分子式 |
C36H40Cl8N10Zn |
分子量 |
961.8 g/mol |
IUPAC 名称 |
[4-chloro-3-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]phenyl]-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H20Cl2N5.4ClH.Zn/c2*1-25(2,3)14-6-7-15(19)18(12-14)24-23-13-5-8-17(16(20)11-13)22-10-4-9-21;;;;;/h2*5-8,11-12,22H,4,10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
FQJQKXKPVUPBCH-UHFFFAOYSA-J |
规范 SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


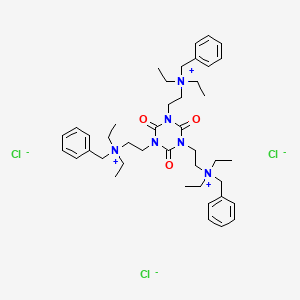

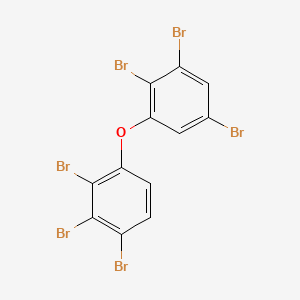



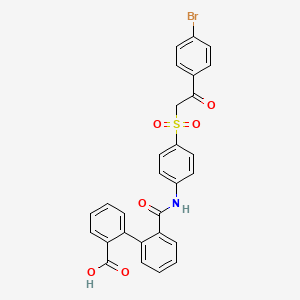
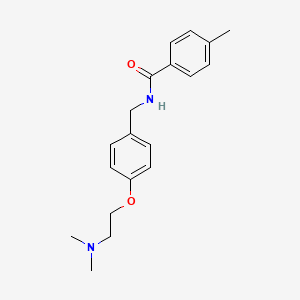
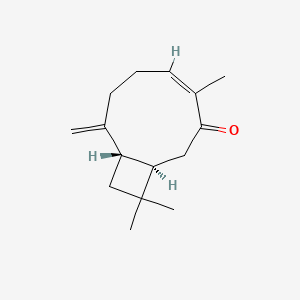



![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)

